molecular formula C19H30N2O3 B5667138 (3'R*,4'R*)-1'-(4-hydroxy-3,5-dimethylbenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(4-hydroxy-3,5-dimethylbenzyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B5667138
M. Wt: 334.5 g/mol
InChI Key: OAIVXWJMJATPRW-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of chiral bicyclic 3-hydroxypiperidines demonstrates the diastereoselective ring expansion of the azabicyclo[3.3.0]octane system to chiral piperidine derivatives, highlighting the influence of stereogenic centers on diastereoselectivity. Key steps include high diastereoselective ring expansion and diastereoselective Grignard addition, further exemplifying the utilization of industrial waste material for synthesis (Wilken et al., 1997).

Molecular Structure Analysis

The spatial structure of piperidine derivatives, including isomeric dimethyl esters, reveals insights into conformational preferences and stereochemical arrangements. The study of these structures, based on NMR spectra, establishes the existence of specific conformers and their influence on cyclization reactions (Turchin et al., 1969).

Chemical Reactions and Properties

Research on 3-hydroxypiperidine derivatives showcases facile syntheses and reveals the significance of catalytic processes and specific reactions, such as Rh-catalyzed cyclohydrocarbonylation, in obtaining enantiopure compounds. These syntheses highlight the chemical reactivity and potential for further functionalization of piperidine derivatives (Chiou et al., 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives, including phase transitions and vibrational characteristics, are essential for understanding their behavior in different states. Studies on dimethyl bipyridyl complexes with chloranilic acid detail these properties, including differential scanning calorimetry and dilatometric characteristics, which are crucial for applications in material science (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, are pivotal for the application of piperidine derivatives. Investigations into the stereochemistry of diastereoisomeric piperidin-4-ols and related compounds provide valuable insights into the configurations and preferred conformations that influence their chemical behavior (Casy & Jeffery, 1972).

properties

IUPAC Name

(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-13-9-15(10-14(2)19(13)24)11-20-6-5-17(18(23)12-20)21-7-3-16(22)4-8-21/h9-10,16-18,22-24H,3-8,11-12H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIVXWJMJATPRW-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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